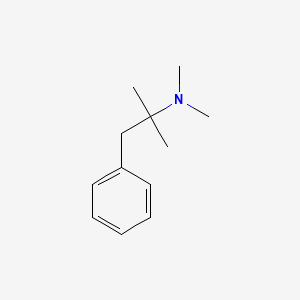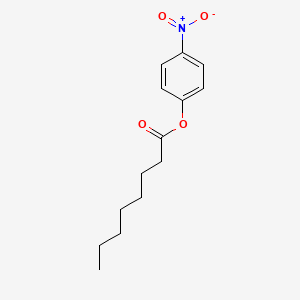
4-Nitrophenyl caprylate
Overview
Description
4-Nitrophenyl caprylate is an organic compound with the chemical formula C₁₄H₁₉NO₄ . It belongs to the class of esters and is characterized by a nitro group (-NO₂) attached to a phenyl ring and a caprylate group (derived from caprylic acid) as the ester moiety . The compound is often used in various applications due to its unique properties.
Chemical Reactions Analysis
4-Nitrophenyl caprylate can undergo hydrolysis, where it reacts with water to yield 4-nitrophenol and caprylic acid. This reaction is catalyzed by lipases and esterases . Additionally, it can participate in various enzymatic assays and biosensors due to its substrate specificity and commercial availability .
Physical And Chemical Properties Analysis
Scientific Research Applications
Radiopharmaceuticals Synthesis
4-Nitrophenyl caprylate is utilized in the synthesis of radiopharmaceuticals. It serves as an activated ester for indirect radiofluorination of biomolecules, which is a critical step in creating imaging agents for positron emission tomography (PET). This process allows for the visualization of physiological processes at the cellular level .
Enzyme Substrate in Biochemistry
In biochemistry, 4-Nitrophenyl caprylate acts as a substrate for various enzymes, including lipases. These enzymes catalyze the hydrolysis of esters, and the reaction can be reversed through esterification or transesterification depending on the water content of the reaction medium .
Pharmaceutical Research
4-Nitrophenyl caprylate plays a role in pharmaceutical research, particularly in the immobilization of enzymes. For instance, thermophilic lipase from Alcaligenes sp. has been immobilized in bio-based metal-organic frameworks (MOFs) using this compound, which could lead to advancements in drug development and delivery systems .
Mechanism of Action
Target of Action
4-Nitrophenyl caprylate, also known as 4-Nitrophenyl octanoate, is a compound with the molecular formula C14H19NO4 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that 4-nitrophenyl esters are used to prepare acylation synthons rapidly . These synthons are then used for the acylation of biomolecules, a standard method for indirect radiolabelling .
Biochemical Pathways
4-Nitrophenyl caprylate is known to be hydrolyzed by esterases . Esterases are enzymes that catalyze the hydrolysis of esters into an acid and alcohol. In the case of 4-Nitrophenyl caprylate, the esterase EstMY was found to hydrolyze it . This reaction is part of the broader ester hydrolysis pathway, which plays a crucial role in the metabolism of lipids.
Pharmacokinetics
Its use in the preparation of acylation synthons for indirect radiolabelling suggests that it may have potential applications in drug delivery and diagnostic imaging .
Result of Action
The hydrolysis of 4-Nitrophenyl caprylate by esterases results in the production of 4-Nitrophenol and caprylic acid . This reaction is reversible and can lead to the formation of the original ester under certain conditions .
Action Environment
The action of 4-Nitrophenyl caprylate, like many other biochemical reactions, can be influenced by various environmental factors. For instance, the activity of the esterase EstMY, which hydrolyzes 4-Nitrophenyl caprylate, was found to be highest at 35°C and pH 8.5 . This suggests that the efficacy of 4-Nitrophenyl caprylate could be influenced by temperature and pH.
properties
IUPAC Name |
(4-nitrophenyl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-2-3-4-5-6-7-14(16)19-13-10-8-12(9-11-13)15(17)18/h8-11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIDEJQGAZSTES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075166 | |
| Record name | Octanoic acid, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl caprylate | |
CAS RN |
1956-10-1 | |
| Record name | 4-Nitrophenyloctanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1956-10-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122034 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanoic acid, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrophenyl caprylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-nitrophenyl octanoate useful in studying esterases?
A: 4-Nitrophenyl octanoate serves as a convenient substrate for studying esterases because its hydrolysis reaction is easily detectable. When the ester bond in 4-nitrophenyl octanoate is cleaved by an esterase, it releases 4-nitrophenol. [, ] 4-Nitrophenol exhibits a yellow color, allowing for a simple visual assessment of enzyme activity. [] This color change can be quantified using spectrophotometry, providing a precise measurement of enzyme activity. [, ]
Q2: How does the length of the fatty acid chain in the substrate affect its interaction with esterases?
A: Research suggests that the length of the fatty acid chain can influence the substrate's interaction with esterases. For instance, one study utilizing engineered Escherichia coli to express an esterase found that the enzyme exhibited higher activity towards 4-nitrophenyl octanoate compared to 4-nitrophenyl palmitate, indicating a preference for shorter carbon chains. [] This suggests that the enzyme's active site might be better suited for accommodating and interacting with shorter chain substrates. Similarly, a study characterizing a novel lipase, LipB, from Aspergillus niger F044 revealed 4-nitrophenyl octanoate as the optimal substrate. [] This specificity highlights the importance of substrate structure in enzyme-substrate interactions.
Q3: Beyond its use in enzymatic studies, are there any potential applications of 4-nitrophenyl octanoate being explored?
A: While 4-nitrophenyl octanoate is primarily recognized as a tool in biochemical research, one research project is investigating its potential in addressing a significant environmental challenge. The project explores the use of genetically engineered Escherichia coli that produce an esterase capable of breaking down lipids. [] These lipids, often accumulating as fatbergs in sewer systems, pose a persistent problem for wastewater management. [] The researchers propose introducing the engineered bacteria into bioreactors containing isolated fatberg material. [] The esterase produced by the bacteria would then break down the lipids into glycerol and fatty acids. [] This breakdown could potentially prevent the lipids from resolidifying and reduce the formation of new fatbergs, offering a more sustainable solution for wastewater treatment. []
- Engineered Escherichia coli with estA Gene Produces an Esterase to Break Ester Bonds Between Fatty Acids and 4-Nitrophenol.
- [Cloning, expression and characterization of a novel lipase gene lipB from Aspergillus niger F044].
- Plant biochemistry of xenobiotics. Purification and properties of a wheat esterase hydrolyzing the plasticizer chemical, bis(2-ethylhexyl)phthalate.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



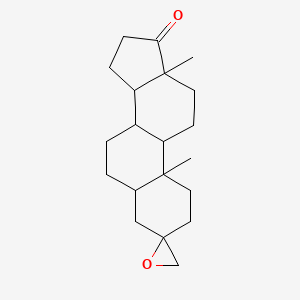
![3-[4-(3-Hydroxyphenyl)hexan-3-yl]phenol](/img/structure/B1220918.png)
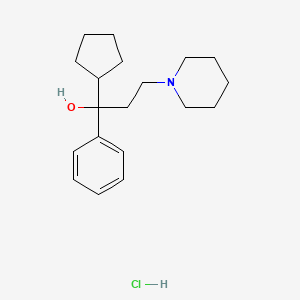
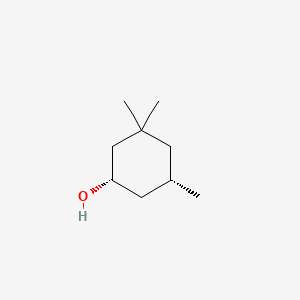


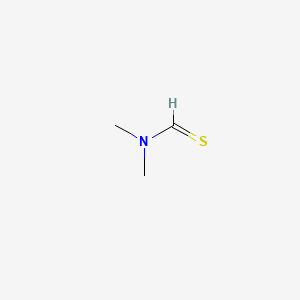

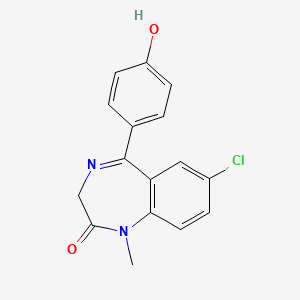
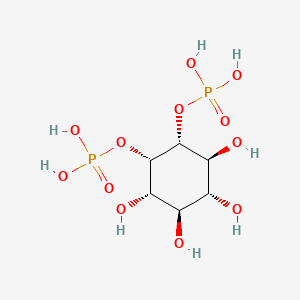
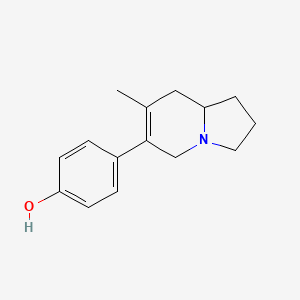

![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1220938.png)
